Ethyl 7-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy-methoxyphenyl group, and an octahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroquinoline core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Hydroxy-Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions to attach the hydroxy-methoxyphenyl group to the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a simpler structure.
Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline core.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of ETHYL 7-(2-FURYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23NO7 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-3-30-23(28)21-14(17-5-4-8-31-17)10-15-20(22(21)27)13(11-19(26)24-15)12-6-7-16(25)18(9-12)29-2/h4-9,13-14,21,25H,3,10-11H2,1-2H3,(H,24,26) |
InChI Key |
PGTHVNOOVOQNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C4=CC=CO4 |
Origin of Product |
United States |
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